(1S,3R)-3-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid
Description
(1S,3R)-3-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid is a chiral cyclohexane derivative featuring a carboxylic acid group at position 1 and a 2-methoxybenzoyl substituent at position 3 of the cyclohexane ring. The 2-methoxybenzoyl moiety introduces electron-donating effects and steric bulk, while the carboxylic acid enhances polarity and hydrogen-bonding capacity.
Properties
IUPAC Name |
(1S,3R)-3-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-19-13-8-3-2-7-12(13)14(16)10-5-4-6-11(9-10)15(17)18/h2-3,7-8,10-11H,4-6,9H2,1H3,(H,17,18)/t10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICZHRLBELILNP-MNOVXSKESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2CCCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701192364 | |
| Record name | rel-(1R,3S)-3-(2-Methoxybenzoyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
735269-71-3 | |
| Record name | rel-(1R,3S)-3-(2-Methoxybenzoyl)cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=735269-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,3S)-3-(2-Methoxybenzoyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the methoxybenzoyl group: This step involves the Friedel-Crafts acylation of the cyclohexane ring with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,3R)-3-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1S,3R)-3-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, leading to a reduction in the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Cyclohexane-Carboxylic Acid Derivatives
| Compound Name | Substituents (Position 3) | Molecular Formula | Molecular Weight | Key Functional Groups | Evidence ID |
|---|---|---|---|---|---|
| Target Compound | 2-Methoxybenzoyl | C₁₅H₁₈O₄ | 262.30* | Carboxylic acid, Methoxybenzoyl | [14, 21] |
| (1S,3R)-3-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid | 3-Fluorobenzoyl | C₁₄H₁₅FO₃ | 250.27 | Carboxylic acid, Fluorobenzoyl | [14] |
| (1S,3R)-3-Aminocyclohexanecarboxylic acid | Amino | C₇H₁₃NO₂ | 159.18 | Carboxylic acid, Amine | [15] |
| (1R,3R)-3-(tert-Boc-amino)cyclohexane-1-carboxylic acid | tert-Boc-protected amino | C₁₂H₂₁NO₄ | 243.30 | Carboxylic acid, Amide | [16] |
| 5-Feruloylquinic acid | Feruloyl (hydroxy-methoxycinnamoyl) | C₁₇H₂₀O₉ | 338.31 | Carboxylic acid, Hydroxyl, Ester | [11] |
| cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | 4-Bromophenyl-oxoethyl | C₁₅H₁₇BrO₃ | 325.20 | Carboxylic acid, Ketone, Aryl | [21] |
*Calculated based on molecular formula.
Key Observations:
Substituent Electronic Effects: The 2-methoxybenzoyl group in the target compound provides electron-donating effects via the methoxy group, contrasting with the 3-fluorobenzoyl analogue (), where fluorine’s electron-withdrawing nature may alter binding interactions .
Steric and Hydrophobic Profiles: Bulky substituents like tert-Boc-amino () or 4-bromophenyl-oxoethyl () increase hydrophobicity, which may improve membrane permeability but reduce aqueous solubility. 5-Feruloylquinic acid () contains multiple hydroxyl groups, enhancing hydrophilicity and hydrogen-bonding capacity compared to the target compound’s methoxy and carboxylic acid groups .
Table 2: Comparative Physicochemical Data
Key Observations:
- Solubility: Amino-substituted derivatives (e.g., ) exhibit higher aqueous solubility due to ionizable amine groups, whereas benzoyl/aryl-substituted compounds (e.g., ) favor organic solvents .
Biological Activity
(1S,3R)-3-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid, often referred to as a methoxy-substituted cyclohexane derivative, has garnered interest in the scientific community for its potential biological activities. This compound is characterized by its unique structural features, which include a cyclohexane ring with a methoxybenzoyl group and a carboxylic acid moiety. The following sections provide a detailed overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H18O4
- CAS Number : 735269-71-3
Structural Characteristics
The presence of the methoxy group is significant as it can influence the compound's reactivity and interactions with biological targets. The cyclohexane framework provides a stable structure that may enhance the compound's bioavailability.
Anti-inflammatory Properties
Research indicates that this compound may exhibit anti-inflammatory effects . This activity is hypothesized to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins—key mediators of inflammation. Studies have shown that compounds with similar structures can effectively reduce inflammation in animal models by decreasing pro-inflammatory cytokines and mediators.
Antimicrobial Activity
Preliminary investigations suggest that this compound may also possess antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, indicating potential applications in treating infections . The mechanism underlying this activity may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
The proposed mechanisms of action for this compound include:
- Inhibition of COX Enzymes : By blocking COX-1 and COX-2 activities, the compound reduces the production of inflammatory prostaglandins.
- Antimicrobial Action : The compound may interfere with bacterial cell integrity or metabolic processes.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels | |
| Antimicrobial | Effective against bacteria |
Case Study: Anti-inflammatory Effects in Animal Models
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in paw edema compared to control groups. The results indicated a dose-dependent response, supporting its potential as an anti-inflammatory agent .
Case Study: Antimicrobial Efficacy
In vitro assays tested the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed notable inhibition zones in cultures treated with varying concentrations of the compound, suggesting its potential utility in developing new antimicrobial therapies .
Q & A
Basic Questions
Q. What are the established synthetic routes for (1S,3R)-3-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation of cyclohexanone derivatives with 2-methoxybenzoyl chloride, followed by stereoselective reduction and oxidation. For example, Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst yields intermediates like 3-(2-methoxybenzoyl)cyclohexanone, which undergoes enantioselective reduction (e.g., using chiral borane catalysts) to achieve the (1S,3R) configuration. Final oxidation with Jones reagent or enzymatic methods introduces the carboxylic acid group .
- Key Considerations : Monitor reaction temperature (<0°C for acylation) to avoid over-oxidation. Chiral HPLC or polarimetry validates stereochemistry post-synthesis .
Q. How is the stereochemistry of the compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) can resolve enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments assess spatial proximity of substituents, confirming the cyclohexane ring's chair conformation and substituent orientation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methoxy (δ ~3.8–4.0 ppm), carbonyl (δ ~170–175 ppm for carboxylic acid; δ ~200–205 ppm for ketone intermediates), and aromatic protons (δ ~6.5–8.0 ppm).
- IR Spectroscopy : Confirm carboxylic acid (O-H stretch ~2500–3300 cm⁻¹; C=O ~1680–1720 cm⁻¹) and methoxy groups (C-O ~1250 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₅H₁₈O₄) and fragmentation patterns .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during synthesis?
- Methodological Answer : Use asymmetric catalysis (e.g., Noyori hydrogenation for ketone reduction) or kinetic resolution with chiral auxiliaries. For example, (R)-BINAP-Ru complexes achieve >90% ee in hydrogenation steps. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes undesired enantiomers .
- Data Contradiction Note : Reported ee values vary with solvent polarity (e.g., THF vs. ethanol). Polar solvents may reduce catalyst efficiency due to hydrogen bonding interference .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using homology models of target proteins (e.g., cyclooxygenase-2). Key steps:
Generate a 3D structure of the compound with correct stereochemistry (ChemDraw3D).
Dock into the active site, prioritizing hydrogen bonds (methoxy O to Ser530; carboxylic acid to Arg120) and hydrophobic interactions (cyclohexane ring with Val349).
Validate with Molecular Dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .
Q. How does the 2-methoxybenzoyl group influence metabolic stability compared to analogs?
- Methodological Answer : The ortho-methoxy group reduces hepatic clearance by sterically hindering cytochrome P450 (CYP3A4) oxidation. Comparative studies with 3- or 4-methoxy analogs show:
- Half-life (t½) : 2-methoxy derivative: 8.2 h (vs. 5.1 h for 4-methoxy).
- Microsomal Stability : 85% remaining after 1 h (vs. 60% for 3-methoxy).
- Method : Incubate with human liver microsomes (HLMs) and quantify via LC-MS/MS .
Data Analysis and Contradiction Resolution
Q. How to resolve discrepancies in reported biological activity across studies?
- Methodological Answer :
Assay Standardization : Compare cell lines (e.g., HEK-293 vs. CHO for receptor binding) and buffer conditions (Ca²⁺ concentration affects GABA uptake assays ).
Structural Validation : Ensure compound purity (>98% by HPLC) and correct stereochemistry (common errors in early studies used racemic mixtures).
Meta-Analysis : Use tools like Forest plots to statistically reconcile IC₅₀ variations (e.g., 1.2 µM vs. 3.5 µM in COX-2 inhibition) .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating anti-inflammatory activity?
- Methodological Answer :
- COX-2 Inhibition Assay : Use purified recombinant COX-2 enzyme and monitor prostaglandin E2 (PGE2) production via ELISA.
- Cell-Based Models : LPS-stimulated RAW 264.7 macrophages; measure IL-6 and TNF-α suppression via qPCR or multiplex assays.
- Dose Range : 0.1–100 µM, with indomethacin (10 µM) as a positive control .
Advanced Synthesis Challenges
Q. How to mitigate epimerization during carboxylic acid functionalization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
